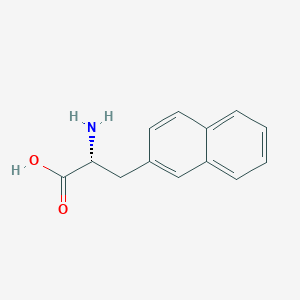

H-D-2-Nal-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZXHKDZASGCLU-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313769 | |

| Record name | D-3-(2-Naphthyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76985-09-6 | |

| Record name | D-3-(2-Naphthyl)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76985-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-2-Naphthyl-D-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076985096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-3-(2-Naphthyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthalenepropanoic acid, α-amino-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-NAPHTHYL)-D-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571V312YMY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Naphthyl)-D-alanine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Naphthyl)-D-alanine (D-2-Nal) is a synthetic, non-proteinogenic amino acid that has emerged as a critical building block in medicinal chemistry and drug development. Its unique structural feature, a bulky naphthyl group, imparts valuable properties to peptides and small molecules, including enhanced stability, hydrophobicity, and specific receptor interactions. This guide provides a comprehensive overview of D-2-Nal, covering its physicochemical properties, detailed synthesis protocols, and its application in the design of potent and selective receptor antagonists, with a focus on melanocortin and chemokine receptors. Quantitative biological data, experimental methodologies, and key signaling pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

3-(2-Naphthyl)-D-alanine is an analog of the natural amino acid phenylalanine, where the phenyl group is replaced by a larger, more hydrophobic naphthalene (B1677914) moiety.[1] This substitution has profound effects on the conformational properties and biological activity of peptides incorporating this amino acid. The D-configuration at the alpha-carbon provides resistance to enzymatic degradation by proteases, a common challenge in the development of peptide-based therapeutics.[2] The naphthyl group can engage in specific hydrophobic and aromatic interactions with biological targets, leading to high-affinity binding and modulation of receptor function.[3] Consequently, D-2-Nal has become a favored component in the design of enzyme inhibitors and ligands for G-protein coupled receptors (GPCRs).[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-Naphthyl)-D-alanine is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) | [1] |

| CAS Number | 76985-09-6 | [1] |

Synthesis of 3-(2-Naphthyl)-D-alanine

A common and effective method for the synthesis of 3-(2-Naphthyl)-D-alanine involves the alkylation of a protected D-alanine derivative. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Alkylation

This protocol describes a two-step synthesis starting from N-acetyl-D-alanine.

Step 1: Synthesis of Methyl N-acetyl-3-(2-naphthyl)-D-alaninate

-

To a solution of N-acetyl-D-alanine in a suitable solvent (e.g., dimethylformamide), add a base (e.g., sodium hydride) at 0 °C to form the corresponding anion.

-

Add 2-(bromomethyl)naphthalene (B188764) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, methyl N-acetyl-3-(2-naphthyl)-D-alaninate, can be purified by column chromatography.

Step 2: Hydrolysis to 3-(2-Naphthyl)-D-alanine

-

Dissolve the methyl N-acetyl-3-(2-naphthyl)-D-alaninate (2.5 g) in 60 mL of 6N hydrochloric acid.[1]

-

Heat the solution at 120-130 °C for 3 hours.[1]

-

Cool the reaction mixture to room temperature, which will cause a white precipitate to form.[1]

-

Collect the precipitate by filtration.[1]

-

Recrystallize the solid from 50 mL of water containing 1 mL of 12N HCl by neutralizing with ammonium (B1175870) hydroxide (B78521) to a pH of 6.[1]

-

Dry the purified product in vacuo to yield 3-(2-Naphthyl)-D-alanine (yield: 1.2 g).[1]

Applications in Drug Discovery: Case Studies

The incorporation of 3-(2-Naphthyl)-D-alanine has been instrumental in the development of potent and selective ligands for various receptors, particularly in the fields of metabolic diseases and HIV research.

Melanocortin Receptor Antagonists

The melanocortin receptors, particularly the MC3 and MC4 subtypes, are key regulators of energy homeostasis and appetite. The development of selective antagonists for these receptors is a promising strategy for the treatment of conditions like cachexia. The substitution of D-Phenylalanine with 3-(2-Naphthyl)-D-alanine at position 7 of the α-Melanocyte-Stimulating Hormone (α-MSH) pharmacophore led to the discovery of potent MC3R and MC4R antagonists.

A notable example is the peptide SHU-9119, which contains a D-2-Nal residue. This modification is a key determinant of its antagonist activity at the MC3 and MC4 receptors. The bulky naphthyl group is thought to sterically clash with the receptor's binding pocket in a way that prevents the conformational changes required for receptor activation, while still allowing for high-affinity binding.

Quantitative Biological Data for Melanocortin Receptor Ligands

The following table summarizes the biological activity of representative peptides containing 3-(2-Naphthyl)-D-alanine at melanocortin receptors.

| Peptide | Receptor | Assay Type | Parameter | Value | Reference |

| SHU-9119 | hMC3R | Antagonist | IC₅₀ | 0.23 nM | |

| SHU-9119 | hMC4R | Antagonist | IC₅₀ | 0.06 nM | |

| PG-990 | hMC3R | Antagonist | IC₅₀ | Weak | |

| PG-990 | hMC4R | Antagonist | IC₅₀ | Weak | |

| PG-992 | hMC3R | Antagonist | IC₅₀ | Weak | |

| PG-992 | hMC4R | Antagonist | IC₅₀ | Weak |

CXCR4 Antagonists

The chemokine receptor CXCR4 is a critical co-receptor for HIV entry into host cells and is also implicated in cancer metastasis. The development of CXCR4 antagonists is therefore a significant therapeutic goal. 3-(2-Naphthyl)-D-alanine has been incorporated into cyclic peptides to create potent CXCR4 antagonists. One such example is the cyclic peptide FC131 [cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)].[3] The inclusion of D-2-Nal in this structure contributes to its high binding affinity and antagonist properties.

Experimental Protocols for Biological Evaluation

Solid-Phase Peptide Synthesis (SPPS)

Peptides incorporating 3-(2-Naphthyl)-D-alanine are typically synthesized using standard Fmoc-based solid-phase peptide synthesis.

General Protocol:

-

Resin Swelling: Swell a suitable resin (e.g., Rink amide resin) in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (including Fmoc-D-2-Nal-OH) using a coupling agent such as HBTU or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Monitor the coupling reaction for completion (e.g., using a ninhydrin (B49086) test).

-

Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) after each deprotection and coupling step.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

cAMP Functional Assay for GPCR Antagonists

The functional activity of ligands targeting Gs- or Gi-coupled GPCRs, such as the melanocortin and CXCR4 receptors, can be determined by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Protocol for Antagonist Screening:

-

Cell Culture: Culture cells stably expressing the receptor of interest (e.g., HEK293 cells) in appropriate media.

-

Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of the antagonist compound (containing D-2-Nal) for a defined period.

-

Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Data Analysis: Plot the agonist response as a function of the antagonist concentration to determine the IC₅₀ value of the antagonist. A Schild analysis can be performed to determine the pA₂ value, which is a measure of the antagonist's affinity.

Signaling Pathways

The biological effects of peptides containing 3-(2-Naphthyl)-D-alanine are mediated through their interaction with specific GPCRs, leading to the modulation of downstream signaling cascades.

Melanocortin 4 Receptor (MC4R) Signaling

MC4R is primarily coupled to the Gαs protein. Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to regulate energy homeostasis. Antagonists containing D-2-Nal block this pathway by preventing agonist-induced receptor activation.

CXCR4 Signaling

CXCR4 is primarily coupled to the Gαi protein. Upon binding its ligand, CXCL12, CXCR4 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, the βγ subunits of the G-protein can activate other signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in cell survival and proliferation. Antagonists containing D-2-Nal block these downstream effects.

Pharmacokinetics

The incorporation of unnatural amino acids like 3-(2-Naphthyl)-D-alanine can significantly impact the pharmacokinetic properties of peptides. The increased hydrophobicity can enhance membrane permeability and oral bioavailability, although this is highly dependent on the overall structure of the peptide. The D-configuration provides resistance to proteolytic degradation, leading to a longer in vivo half-life.

Pharmacokinetic studies of cyclic peptides containing D-amino acids have shown that they can exhibit favorable properties, including low plasma clearance and a moderate volume of distribution. For example, some cyclic hexapeptides have demonstrated oral bioavailability in rats. However, specific pharmacokinetic data for a wide range of peptides containing D-2-Nal is limited and requires further investigation on a case-by-case basis.

Conclusion

3-(2-Naphthyl)-D-alanine is a powerful tool in the arsenal (B13267) of medicinal chemists and drug developers. Its unique combination of steric bulk, hydrophobicity, and enzymatic stability makes it an invaluable component for the design of potent and selective peptide and peptidomimetic therapeutics. The successful development of high-affinity antagonists for the melanocortin and CXCR4 receptors highlights the potential of this unnatural amino acid. This technical guide provides a foundational understanding of the properties, synthesis, and application of 3-(2-Naphthyl)-D-alanine, and it is hoped that it will serve as a valuable resource for the continued development of novel therapeutics.

References

- 1. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A derivative of the melanocortin receptor antagonist SHU9119 (PG932) increases food intake when administered peripherally - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to H-D-2-Nal-OH in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-2-Nal-OH, chemically known as (2R)-2-amino-3-(2-naphthyl)propanoic acid or 3-(2-Naphthyl)-D-alanine, is a non-proteinogenic, unnatural amino acid that has garnered significant attention in the field of peptide chemistry and drug discovery. Its distinctive structural feature, a bulky and hydrophobic naphthalene (B1677914) side chain, imparts unique conformational constraints and physicochemical properties to peptides upon incorporation. This guide provides a comprehensive technical overview of this compound, including its chemical properties, its pivotal role in enhancing the biological activity and stability of peptides, detailed experimental protocols for its incorporation into peptide sequences, and its application in the development of potent peptide-based therapeutics, with a particular focus on CXCR4 antagonists.

Introduction: The Role of Unnatural Amino Acids in Peptide Science

The twenty proteinogenic amino acids form the fundamental building blocks of proteins and peptides. However, the introduction of unnatural amino acids, such as this compound, into peptide sequences offers a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. The unique side-chain functionalities of unnatural amino acids can profoundly influence the structure, stability, and biological activity of the resulting peptides, making them invaluable tools in drug design and development.

This compound, with its large, aromatic naphthalene moiety, is a prime example of an unnatural amino acid that can significantly enhance the pharmacological properties of peptides. Its incorporation has been shown to increase resistance to enzymatic degradation, modulate receptor binding affinity, and influence the secondary structure of peptides.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis and for predicting its influence on the resulting peptide's characteristics.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-(2-naphthyl)propanoic acid | [1] |

| Synonyms | 3-(2-Naphthyl)-D-alanine, H-D-Ala(2-naphthyl)-OH | [2][3] |

| CAS Number | 76985-09-6 | [1][2][4] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][2][4] |

| Molecular Weight | 215.25 g/mol | [2][4] |

| Appearance | White to off-white solid/powder | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and dichloromethane. | [5] |

| Chirality | D-enantiomer | [1] |

Impact of this compound on Peptide Structure and Function

The incorporation of this compound into a peptide backbone can induce significant changes in its conformational preferences and biological activity.

Conformational Constraints and Structural Stabilization

The bulky naphthalene side chain of this compound restricts the conformational freedom of the peptide backbone in its vicinity. This steric hindrance can promote the formation of stable secondary structures, such as β-turns and β-hairpins.[6] Aromatic interactions between the naphthalene ring and other aromatic residues within the peptide can further stabilize these folded structures.[6] For instance, studies have shown that replacing phenylalanine with 2-naphthylalanine can maintain the molecular geometry of a β-hairpin peptide.

Enhanced Receptor Binding and Antagonistic Activity

The hydrophobic nature of the naphthalene side chain can lead to enhanced binding affinity for receptors with hydrophobic pockets. In many cases, the introduction of this compound can convert a peptide agonist into a potent antagonist. This is particularly evident in the development of antagonists for G protein-coupled receptors (GPCRs), such as the CXCR4 receptor. The bulky side chain can disrupt the conformational changes required for receptor activation, thereby blocking the downstream signaling pathways. Modifications involving D-2-naphthylalanine in Luteinizing Hormone-Releasing Hormone (LHRH) synthetic antagonists have been shown to increase receptor binding affinity and shift the peptide's function to that of a potent competitive antagonist.[1]

Increased Enzymatic Stability

Peptides containing D-amino acids, such as this compound, generally exhibit increased resistance to degradation by proteases. These enzymes are stereospecific and are less likely to recognize and cleave peptide bonds involving D-amino acids. This enhanced stability leads to a longer plasma half-life, a crucial attribute for therapeutic peptides. The substitution of glycine (B1666218) at position 6 with a D-amino acid in LHRH analogues increases their resistance to enzymatic degradation by peptidases.[1]

Application in Drug Discovery: The Case of CXCR4 Antagonists

A prominent example of the successful application of this compound is in the development of antagonists for the CXCR4 receptor. CXCR4 is a chemokine receptor that plays a critical role in various physiological and pathological processes, including HIV-1 entry into host cells, cancer metastasis, and inflammation.

The peptide FC131, a cyclic pentapeptide with the sequence cyclo(-D-Tyr-Arg-Arg-L-2-Nal-Gly-), is a potent CXCR4 antagonist. While the natural ligand for CXCR4, CXCL12, is an L-peptide, the incorporation of D-amino acids, including D-2-naphthylalanine, can lead to potent antagonists. This highlights the remarkable stereochemical flexibility of the CXCR4-peptide interface.

Quantitative Impact on Biological Activity

The following table summarizes the inhibitory concentrations (IC50) of various CXCR4 antagonists, some of which contain D-amino acids, demonstrating the potency that can be achieved with such modifications.

| Antagonist | Sequence/Structure | IC₅₀ (nM) for CXCR4 Binding | Reference |

| vMIP-II | Natural Chemokine (L-peptide) | 2.5 ± 0.3 | [4] |

| DV1 | D-peptide | 1.9 ± 0.2 | [4] |

| DV3 | D-peptide | 1.1 ± 0.1 | [4] |

| CVX15 | Cyclic Peptide | 0.4 ± 0.1 | [4] |

| LY2510924 | Cyclic Peptide containing D-2-Nal | 0.2 ± 0.1 | [7] |

| AMD3100 | Small Molecule | 3.5 ± 0.4 | [4] |

IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the binding of a labeled ligand to the CXCR4 receptor.[4]

Experimental Protocols

Incorporation of Fmoc-D-2-Nal-OH in Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed protocol for the manual coupling of Fmoc-D-2-Nal-OH during Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide resin)

-

Fmoc-D-2-Nal-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine (B6355638), peptide synthesis grade

-

Coupling reagent (e.g., HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel with a frit

-

Shaker or bubbler for agitation

Protocol:

-

Resin Swelling: Place the desired amount of resin in the synthesis vessel. Add DMF to swell the resin for at least 30 minutes with gentle agitation.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the 20% piperidine treatment for another 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of Fmoc-D-2-Nal-OH:

-

In a separate vial, dissolve Fmoc-D-2-Nal-OH (3-5 equivalents relative to the resin loading) and an equivalent amount of HATU in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution to activate the amino acid. The solution may change color.

-

Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel.

-

Agitate the mixture at room temperature for 1-2 hours. Due to the steric bulk of the naphthylalanine side chain, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

-

To perform a double coupling, drain the reaction solution and repeat step 3.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

-

A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

-

Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Visualizing Workflows and Pathways

General Workflow for Peptide Antagonist Development

The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of a peptide antagonist incorporating this compound.

Caption: Workflow for peptide antagonist development.

CXCR4 Signaling Pathway and Antagonism

This diagram depicts a simplified CXCR4 signaling pathway and illustrates how a peptide antagonist containing this compound can block its activation.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. Biological and mutational analyses of CXCR4-antagonist interactions and design of new antagonistic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the stereochemistry of CXCR4-peptide recognition and inhibiting HIV-1 entry with D-peptides derived from chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-D-2-Nal-OH: Structure, Function, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-2-Nal-OH, chemically known as 3-(2-Naphthyl)-D-alanine, is a synthetic, non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry and drug development. Its unique structural feature, a bulky naphthyl group, imparts valuable properties when incorporated into peptides, leading to enhanced biological activity, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of the structure, function, and applications of this compound, with a focus on its role in the development of potent peptide-based therapeutics. Detailed experimental protocols, quantitative biological data, and signaling pathway diagrams are presented to serve as a valuable resource for researchers in the field.

Chemical Structure and Properties

This compound is a derivative of the amino acid D-alanine, where a hydrogen atom of the beta-carbon is substituted with a 2-naphthyl group. This modification results in a chiral molecule with the D-configuration at the alpha-carbon.

| Property | Value | Reference |

| Chemical Name | 3-(2-Naphthyl)-D-alanine | [1] |

| Synonyms | H-D-Ala(2-naphthyl)-OH, (R)-2-Amino-3-(naphthalen-2-yl)propanoic acid | |

| CAS Number | 76985-09-6 | [1] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents. |

The presence of the large, hydrophobic naphthalene (B1677914) ring is the key structural feature of this compound. This moiety can engage in π-π stacking and hydrophobic interactions with biological targets, often leading to increased binding affinity and potency of the peptides into which it is incorporated.

Core Function: A Building Block for Bioactive Peptides

The primary function of this compound is to serve as a specialized building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can significantly modulate their pharmacological properties. The naphthyl side chain can act as a mimic of the side chains of natural aromatic amino acids like phenylalanine or tryptophan, but its extended aromatic system and increased hydrophobicity can lead to more favorable interactions with target receptors.

The introduction of this compound into a peptide can:

-

Enhance Receptor Binding Affinity: The bulky and hydrophobic nature of the naphthyl group can lead to stronger and more specific interactions with the binding pockets of receptors.

-

Increase Metabolic Stability: The unnatural D-amino acid configuration and the bulky side chain can confer resistance to enzymatic degradation by proteases, thereby prolonging the peptide's half-life in vivo.

-

Modulate Peptide Conformation: The steric bulk of the naphthyl group can influence the secondary structure of the peptide, locking it into a bioactive conformation.

Applications in Drug Development: Case Studies

The utility of this compound is best illustrated through its incorporation into potent and selective peptide-based drugs. Two prominent examples are the CXCR4 antagonist FC131 and the somatostatin (B550006) analog Lanreotide.

FC131: A Potent CXCR4 Antagonist

FC131 is a cyclic pentapeptide that contains a D-2-Nal residue and acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4/CXCL12 signaling axis is implicated in various physiological and pathological processes, including HIV-1 entry into cells, cancer metastasis, and inflammation.

The inhibitory activity of FC131 and its derivatives on the binding of the natural ligand CXCL12 (SDF-1α) to CXCR4 is typically measured by competitive binding assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying potency.

| Compound | Sequence | IC₅₀ (nM) for [¹²⁵I]-SDF-1α binding to CXCR4 | Reference |

| FC131 | cyclo(-D-Tyr-Arg-Arg-Nal -Gly-) | 4.5 | [2][3] |

| Analog 1 | cyclo(-D-Phe(4-F)-Arg-Arg-Nal -Gly-) | 220 | [4] |

| Analog 2 | cyclo(-D-Phe(2-F)-Arg-Arg-Nal -Gly-) | 59 | [4] |

| Analog 3 | cyclo(Arg-D-Phe(4-F)-Arg-Nal -Gly-) | 35 | [4] |

| Analog 4 (Amidine Isostere) | Nal-Gly substituted analogue | Potent Inhibition | [5] |

*Nal denotes 3-(2-naphthyl)alanine.

CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates several downstream signaling cascades. Antagonists like FC131 block these pathways.

Lanreotide: A Somatostatin Analog

Lanreotide is a synthetic octapeptide analog of somatostatin that incorporates a D-2-Nal residue. It is used in the treatment of acromegaly and neuroendocrine tumors by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5, and inhibiting the secretion of growth hormone and other hormones.

The affinity of Lanreotide for different SSTR subtypes is determined through radioligand binding assays, with results often presented as IC₅₀ values or as a qualitative affinity profile.

| Somatostatin Analog | Affinity for Somatostatin Receptors | Reference |

| Lanreotide | SSTR2 = SSTR5 > SSTR3 > SSTR1 > SSTR4 | [6] |

| Y-DOTA-Lanreotide | Highest affinity for SSTR5 (IC₅₀ = 16 nM) | [7] |

| Octreotide | SSTR2 > SSTR5 > SSTR3 > SSTR1 > SSTR4 | [6] |

| Pasireotide | SSTR5 > SSTR2 > SSTR3 > SSTR1 > SSTR4 | [6] |

Somatostatin receptors are GPCRs that, upon activation by somatostatin or its analogs like Lanreotide, inhibit adenylyl cyclase and modulate ion channel activity.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 3-(2-Naphthyl)-D-alanine involves the hydrolysis of its methyl ester precursor.

Procedure:

-

A solution of 2.5 g of methyl N-acetyl-3-(2-naphthyl)-D-alaninate in 60 ml of 6N HCl is heated at 120°-130°C for 3 hours.

-

The solution is then cooled to room temperature, leading to the formation of a white precipitate.

-

The precipitate is collected and recrystallized from 50 ml of H₂O containing 1 ml of 12N HCl.

-

The recrystallized product is neutralized with NH₄OH to a pH of 6.

-

The final product, 3-(2-naphthyl)-D-alanine, is dried in vacuo.[2]

Solid-Phase Peptide Synthesis (SPPS) incorporating this compound (Fmoc/tBu Strategy)

This protocol outlines the general steps for incorporating an Fmoc-protected this compound into a growing peptide chain on a solid support.

Workflow:

CXCR4 Competitive Binding Assay

This assay is used to determine the IC₅₀ value of a CXCR4 antagonist, such as a peptide containing this compound.

Procedure:

-

Cell Preparation: CXCR4-expressing cells (e.g., Jurkat cells) are harvested, washed, and resuspended in an appropriate assay buffer.

-

Compound Dilution: Serial dilutions of the antagonist peptide are prepared.

-

Competition Reaction:

-

Cells are incubated with the diluted antagonist peptide for a specific duration (e.g., 30 minutes at room temperature).

-

A fixed, subsaturating concentration of a fluorescently or radioactively labeled CXCL12 is added to the cell-antagonist mixture.

-

The mixture is incubated to allow for competitive binding (e.g., 60 minutes at 4°C).

-

-

Washing: Unbound ligand is removed by washing the cells.

-

Detection: The amount of labeled CXCL12 bound to the cells is quantified using a suitable method (e.g., flow cytometry for fluorescent labels, scintillation counting for radioactive labels).

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.[8]

Conclusion

This compound is a valuable and versatile tool in the arsenal (B13267) of medicinal chemists and drug developers. Its incorporation into peptides has proven to be a successful strategy for enhancing their therapeutic potential. The case studies of FC131 and Lanreotide highlight the significant impact that this non-natural amino acid can have on receptor affinity, biological activity, and metabolic stability. The provided data and protocols offer a solid foundation for researchers aiming to utilize this compound in the design and synthesis of novel peptide-based therapeutics targeting a wide range of diseases. As our understanding of peptide-receptor interactions continues to grow, the rational incorporation of unique building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Unnatural Amino Acid H-D-2-Nal-OH: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids into peptides has emerged as a powerful strategy in modern drug discovery, enabling the development of therapeutic agents with enhanced potency, stability, and selectivity. Among these, H-D-2-Nal-OH, also known as (R)-2-amino-3-(naphthalen-2-yl)propanoic acid or D-2-naphthylalanine, has garnered significant attention. Its unique bulky aromatic side chain offers distinct advantages in modulating peptide conformation and receptor interactions. This technical guide provides an in-depth overview of this compound, covering its discovery, synthesis (both chemical and enzymatic), and its pivotal role in the development of peptide-based therapeutics, with a particular focus on Gonadotropin-Releasing Hormone (GnRH) antagonists. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to serve as a comprehensive resource for researchers in the field.

Introduction

This compound is a non-proteinogenic amino acid characterized by the presence of a naphthalene (B1677914) moiety attached to the β-carbon of a D-alanine backbone.[1] This structural feature imparts a significant degree of hydrophobicity and steric bulk, which are instrumental in influencing the pharmacological properties of peptides into which it is incorporated.[1] The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, a common challenge in the development of peptide drugs.[2] Consequently, this compound has become a valuable building block in the design of peptidomimetics, particularly in the field of endocrinology and oncology.[2][3]

Physicochemical Properties of this compound and its Derivatives

The distinct physicochemical properties of this compound and its protected forms are crucial for its application in peptide synthesis. A summary of key quantitative data is presented in Table 1.

| Property | This compound | Fmoc-D-2-Nal-OH |

| CAS Number | 76985-09-6[4] | 138774-94-4[5] |

| Molecular Formula | C13H13NO2[4] | C28H23NO4[6] |

| Molecular Weight | 215.25 g/mol [4] | 437.49 g/mol [6] |

| Appearance | White to off-white solid[7] | White to slightly yellow powder[8] |

| Melting Point | 242-244 °C[9] | 155 °C[8] |

| Boiling Point | 412.3 °C at 760 mmHg[10] | 549.64 °C (rough estimate)[8] |

| Solubility | Slightly soluble in water[11]. Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758).[11] | Sparingly soluble in DMF, slightly soluble in DMSO and Methanol.[8] |

| Purity | ≥96%[12] | - |

Table 1: Physicochemical Properties of this compound and Fmoc-D-2-Nal-OH

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic routes.

Chemical Synthesis

A common method for the chemical synthesis of this compound involves the hydrolysis of its N-acetyl methyl ester derivative.

-

Reaction Setup: A solution of 2.5 g of methyl N-acetyl-3-(2-naphthyl)-D-alaninate in 60 ml of 6N HCl is prepared in a suitable reaction vessel.

-

Heating: The solution is heated at 120°-130°C for 3 hours.

-

Cooling and Precipitation: The reaction mixture is cooled to room temperature, which leads to the formation of a white precipitate.

-

Collection: The precipitate is collected by filtration.

-

Recrystallization: The collected solid is recrystallized from 50 ml of H2O containing 1 ml of 12N HCl.

-

Neutralization: The pH of the solution is adjusted to 6 by the addition of NH4OH to induce precipitation of the pure product.

-

Drying: The final product is dried in vacuo to yield 3-(2-naphthyl)-D-alanine.

Enzymatic Synthesis

Enzymatic synthesis offers a stereoselective route to produce enantiomerically pure this compound. A multi-step enzymatic deracemisation process can be employed.[2]

Note: This protocol describes the synthesis of the L-enantiomer. A similar strategy with appropriate enzymes could be envisioned for the D-enantiomer.

-

Enzyme Preparation: Prepare solutions of D-amino acid oxidase (DAAO) from Rhodotorula gracilis and L-aspartate aminotransferase (L-AAT) from Escherichia coli.

-

Reaction Mixture: In a suitable buffer, combine D,L-2-naphthylalanine (the racemic starting material), catalase, L-cysteine sulfinic acid (CSA) as the amino donor, DAAO, and L-AAT.

-

Reaction Conditions: Maintain the reaction at an optimal temperature and pH for the coupled enzyme system.

-

Monitoring: The reaction progress can be monitored by measuring the disappearance of the D-enantiomer and the formation of the L-enantiomer using chiral HPLC.

-

Product Isolation: Once the reaction is complete, the enantiomerically pure L-2-naphthylalanine can be isolated and purified using standard chromatographic techniques.

Application in Drug Discovery: GnRH Antagonists

A prime application of this compound is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists.[2] Native GnRH is a decapeptide that regulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[13] GnRH antagonists, by blocking the GnRH receptor (GnRHR), suppress the production of these hormones and, consequently, sex steroids. This makes them valuable in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids.[11][14]

The incorporation of this compound at specific positions in the GnRH peptide sequence enhances its antagonistic activity by increasing receptor binding affinity and improving metabolic stability.[2]

Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist Analog

The synthesis of peptide analogs containing this compound is typically performed using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

-

Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a non-polar solvent like dichloromethane (DCM) and then washed with dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid (Fmoc-protected) is coupled to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF.

-

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF (typically 20%).

-

Stepwise Elongation: The subsequent Fmoc-protected amino acids, including Fmoc-D-2-Nal-OH, are coupled sequentially following steps 2 and 3.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/water).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry and analytical RP-HPLC.

GnRH Receptor Signaling and Antagonism

The GnRH receptor is a G-protein coupled receptor (GPCR).[13] Upon binding of GnRH, it primarily couples to Gαq/11, activating the phospholipase C (PLC) pathway. This leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), which ultimately stimulates the synthesis and secretion of LH and FSH.[9][13] GnRH antagonists containing this compound competitively bind to the GnRH receptor, preventing the binding of native GnRH and thereby inhibiting this signaling cascade.[11][14]

Receptor Binding Assay

To evaluate the efficacy of newly synthesized GnRH antagonists, a receptor binding assay is essential. This assay measures the affinity of the antagonist for the GnRH receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the GnRH receptor (e.g., HEK293 cells transfected with the GnRHR gene).

-

Radioligand: Use a radiolabeled GnRH agonist (e.g., [125I]-Tyr5-D-Leu6,Pro9-N-ethylamide GnRH) as the tracer.

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (the GnRH antagonist containing this compound).

-

Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve.

Conclusion

This compound is a powerful tool in the arsenal (B13267) of medicinal chemists and drug developers. Its unique structural and chemical properties, particularly its ability to enhance receptor binding, increase metabolic stability, and serve as a fluorescent probe, have made it a cornerstone in the design of potent and selective peptide-based therapeutics. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting area, ultimately leading to the discovery of novel and improved treatments for a range of diseases.

References

- 1. Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-3-(2-Naphthyl)alanine | C13H13NO2 | CID 2733661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cas 112883-43-9,FMOC-2-NAL-OH | lookchem [lookchem.com]

- 9. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Gonadotropin-releasing hormone (GnRH) antagonists promote proapoptotic signaling in peripheral reproductive tumor cells by activating a Galphai-coupling state of the type I GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lifetein.com [lifetein.com]

- 13. academic.oup.com [academic.oup.com]

- 14. aacrjournals.org [aacrjournals.org]

A Technical Guide to (2R)-2-amino-3-(2-naphthyl)propanoic acid (H-D-2-Nal-OH)

CAS Number: 76985-09-6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of H-D-2-Nal-OH, a synthetic amino acid of significant interest in medicinal chemistry and drug development. This document consolidates key physicochemical properties, detailed experimental protocols, and insights into its primary biological applications, with a focus on its role in the development of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists.

Core Compound Data

(2R)-2-amino-3-(2-naphthyl)propanoic acid, commonly referred to as this compound or 3-(2-Naphthyl)-D-alanine, is a non-proteinogenic amino acid. Its structure, featuring a bulky naphthyl group, imparts unique conformational properties to peptides, making it a valuable building block in the design of peptidomimetics with enhanced biological activity and stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 76985-09-6 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][2] |

| Molecular Weight | 215.25 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1] |

| Purity | ≥96% to 98% | [1][2] |

| Boiling Point | 412.3 °C at 760 mmHg | [1] |

| Flash Point | 203.2 °C | [1] |

| Solubility | Soluble in organic solvents such as DMSO and chloroform. Limited solubility in water. | |

| Storage Temperature | 4 °C | [1] |

Spectral Data

-

¹H NMR: Signals corresponding to the naphthyl aromatic protons, the α-proton, the β-protons, and the amine and carboxylic acid protons.

-

¹³C NMR: Resonances for the naphthyl carbons, the α-carbon, the β-carbon, and the carbonyl carbon.

-

IR: Characteristic absorptions for N-H and O-H stretching, C=O stretching of the carboxylic acid, and aromatic C-H and C=C stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is crucial for its application in biologically active peptides. While a definitive, publicly available, step-by-step protocol is scarce, a plausible and efficient method can be constructed based on established asymmetric synthesis strategies and enzymatic resolution techniques.

Proposed Enantioselective Synthesis Workflow

The following workflow outlines a potential route for the enantioselective synthesis of this compound.

-

Azlactone Formation (Erlenmeyer-Plöchl Reaction):

-

Combine 2-naphthalenecarboxaldehyde, hippuric acid, and sodium acetate (B1210297) in acetic anhydride.

-

Heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture and collect the precipitated azlactone by filtration. Wash with cold ethanol (B145695) and water.

-

-

Asymmetric Hydrogenation:

-

Dissolve the azlactone in a suitable solvent (e.g., methanol, THF) in a high-pressure reactor.

-

Add a chiral rhodium or ruthenium catalyst (e.g., Rh(COD)₂(R,R)-Et-DuPhos-BF₄).

-

Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir at room temperature for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

-

-

Hydrolysis:

-

After completion of the hydrogenation, remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Hydrolyze the resulting N-benzoyl amino acid ester by heating with an aqueous acid (e.g., 6M HCl) or base (e.g., 2M NaOH).

-

Neutralize the reaction mixture to precipitate the crude this compound.

-

Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain the pure enantiomer.

-

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-2-Nal-OH

This compound is typically incorporated into peptides using its N-α-Fmoc protected form (Fmoc-D-2-Nal-OH). The following is a general protocol for its incorporation using manual or automated solid-phase peptide synthesis.

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-dibenzofulvene adduct.

-

Coupling:

-

Prepare a solution of Fmoc-D-2-Nal-OH (3-5 equivalents relative to resin loading) in DMF.

-

Add a coupling reagent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to pre-activate it for a few minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (B109758) (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the solid, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Applications

The primary application of this compound is in the synthesis of peptide-based therapeutics, most notably as a key component of LHRH (or GnRH) antagonists. The bulky, hydrophobic naphthyl side chain contributes to increased receptor binding affinity and improved metabolic stability of the resulting peptides.

LHRH Antagonists

LHRH antagonists competitively block the LHRH receptor in the pituitary gland, leading to a rapid decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of sex steroids like testosterone (B1683101) and estrogen. This mechanism is exploited for the treatment of hormone-dependent cancers such as prostate and breast cancer, as well as in assisted reproduction technologies.

The signaling pathway of LHRH and the mechanism of its antagonists are depicted below.

Quantitative Biological Data

The incorporation of this compound into LHRH antagonists has been shown to result in potent biological activity. The following table summarizes some of the available quantitative data for peptides containing this amino acid.

| Peptide/Compound | Assay | Endpoint | Value | Cell Line/System | References |

| EP-100 (LHRH agonist-lytic peptide conjugate) | Cytotoxicity | IC₅₀ | 0.80 - 2.56 µM | Ovarian cancer cell lines | |

| AN-207 (LHRH agonist-doxorubicin conjugate) | Cytotoxicity | Effective Concentration | 2-10 nM | LHRH-R positive ES-2 cells | |

| Antide (LHRH antagonist containing D-Nal) | Antiovulatory Assay | ED₅₀ | >300 µg/ml (Histamine Release) | Rats | |

| [Lys(8-Qis)⁵]Antide | Antiovulatory Assay | Effective Dose | 0/8 rats ovulating at 2 µg | Rats | |

| [D-Lys(8-Qis)⁵]Antide | Antiovulatory Assay | Effective Dose | 0/8 rats ovulating at 2 µg | Rats |

Safety Information

This compound is classified as a research chemical and should be handled with appropriate safety precautions.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation |

A Safety Data Sheet (SDS) should be consulted for complete safety and handling information.

Conclusion

This compound (CAS number 76985-09-6) is a critical building block in the design and synthesis of peptide-based therapeutics, particularly LHRH antagonists. Its unique structural properties contribute to enhanced receptor binding and metabolic stability, leading to potent biological activity. This guide has provided a comprehensive overview of its physicochemical properties, synthetic methodologies, and biological applications, intended to support researchers and drug development professionals in their work with this important synthetic amino acid.

References

An In-depth Technical Guide to H-D-2-Nal-OH: Molecular Properties and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and analytical methodologies for H-D-2-Nal-OH, also known as D-3-(2-Naphthyl)alanine. This non-proteinogenic amino acid is a critical building block in peptide synthesis, often incorporated to introduce specific structural constraints and enhance biological activity.

Core Molecular Attributes

This compound is an alanine (B10760859) derivative containing a naphthalene (B1677914) moiety. This structural feature imparts unique hydrophobic and aromatic properties, which can influence the conformation and receptor-binding affinity of peptidomimetics and other therapeutic candidates.

| Property | Value | Source |

| Molecular Formula | C13H13NO2 | [1][2][3][4][5] |

| Molecular Weight | 215.25 g/mol | [1][2][3][6][7] |

| CAS Number | 76985-09-6 | [1][2][5] |

| Appearance | White to off-white solid/powder | [1][2][5] |

| IUPAC Name | (2R)-2-amino-3-naphthalen-2-ylpropanoic acid | [3][5] |

Quantitative Analytical Data

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). Commercially available batches often meet high purity standards suitable for research and drug development applications.

| Analytical Parameter | Typical Specification | Analytical Method | Source |

| Purity | ≥ 98% | HPLC | [5] |

| Chiral Purity | ≥ 99.5% (for related Fmoc-protected L-isomer) | Chiral HPLC | [3] |

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are crucial for ensuring its identity, purity, and stability. Below is a representative HPLC method for purity determination.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the quantitative analysis of this compound to determine its purity.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10-90% B (linear gradient)

-

25-30 min: 90% B

-

30-35 min: 90-10% B (linear gradient)

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is employed to confirm the chemical structure of this compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O with a pH adjustment).

-

Experiments:

-

¹H NMR: To observe the chemical shifts and coupling constants of the protons.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC): To aid in the complete assignment of proton and carbon signals and confirm connectivity.

-

Visualized Workflow and Pathways

Workflow for Quality Control of Synthesized this compound

The following diagram illustrates a typical workflow for the quality control of a synthesized batch of this compound, ensuring it meets the required standards for subsequent applications in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-(2-Naphthyl)-D-alanine, 95% | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(2-Naphthyl)-L-alanine 58438-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-(2-Naphthyl)-D-alanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

Spectroscopic Data and Characterization of H-D-2-Nal-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the non-canonical amino acid H-D-2-Nal-OH, also known as 3-(2-Naphthyl)-D-alanine. The information presented herein is intended to support research and development activities in medicinal chemistry, peptide synthesis, and drug discovery. This document outlines available mass spectrometry data, discusses the availability of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, and provides detailed experimental protocols for the characterization of such compounds.

Introduction

This compound (3-(2-Naphthyl)-D-alanine) is a synthetic amino acid derivative featuring a naphthalene (B1677914) moiety attached to a D-alanine backbone.[1][2][3] Its chemical formula is C13H13NO2, and its CAS number is 76985-09-6. The incorporation of the bulky, hydrophobic naphthalene group makes it a valuable building block in the synthesis of peptides and peptidomimetics with modified pharmacological profiles. Understanding the precise structure and purity of this compound is critical for its application in drug design and development, necessitating thorough spectroscopic analysis.

Spectroscopic Data

Comprehensive spectroscopic analysis is essential for the structural elucidation and quality control of this compound. While mass spectrometry data is publicly available, detailed NMR and IR spectral data are referenced in commercial and database sources but are not readily accessible in the public domain.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound. The following table summarizes the key mass spectral data obtained from a public repository, confirming the expected molecular ion.

Table 1: Mass Spectrometry Data for this compound

| m/z (Da) | Relative Intensity (%) | Assignment | Source |

| 216.1022 | 100 | [M+H]⁺ | MassBank, Accession: MSBNK-Washington_State_Univ-BML80295[4][5] |

| 170.0808 | 35 | [M+H-HCOOH]⁺ | MassBank, Accession: MSBNK-Washington_State_Univ-BML80295[4][5] |

| 142.0750 | 15 | [Naphthalene-CH₂-CH]⁺ | MassBank, Accession: MSBNK-Washington_State_Univ-BML80295[4][5] |

Note: The fragmentation pattern is consistent with the loss of the carboxylic acid group and subsequent fragmentation of the alanine (B10760859) side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the detailed chemical structure of this compound. While several commercial suppliers and chemical databases indicate the existence of NMR data, the actual spectra and peak lists are not publicly available. For instance, GL Biochem (Shanghai) Ltd. notes that their product is consistent with a 300 MHz ¹H NMR spectrum.[6][7] ChemicalBook also lists ¹H NMR and ¹³C NMR spectra for this compound, though access to the data is restricted.[8][9]

Based on the chemical structure and known spectra of similar naphthalene-containing compounds and amino acids, the expected regions for the proton and carbon signals can be predicted. The aromatic protons of the naphthalene ring are expected to appear in the range of 7.4-7.9 ppm in the ¹H NMR spectrum. The alpha-proton of the amino acid backbone would likely resonate around 3.8-4.2 ppm, while the beta-protons would appear as a multiplet at approximately 3.0-3.4 ppm. In the ¹³C NMR spectrum, the carbonyl carbon should be observed around 170-180 ppm, with the aromatic carbons appearing between 125-135 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in this compound. PubChem lists the availability of ATR-IR and FT-Raman spectra, provided by Bio-Rad Laboratories, Inc., Alfa Aesar, and Thermo Fisher Scientific, though the spectral data itself is not displayed.[10] Key expected vibrational frequencies include:

-

N-H stretching: around 3000-3300 cm⁻¹ (from the amino group)

-

O-H stretching: a broad band from 2500-3300 cm⁻¹ (from the carboxylic acid)

-

C=O stretching: around 1700-1725 cm⁻¹ (from the carboxylic acid)

-

N-H bending: around 1500-1640 cm⁻¹

-

C=C stretching: aromatic ring vibrations in the 1450-1600 cm⁻¹ region

-

C-H bending: out-of-plane bending for the naphthalene ring below 900 cm⁻¹

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a non-canonical amino acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, D₂O with acid/base)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent will depend on the solubility of the sample. For amino acids, DMSO-d₆ is often a good choice as it dissolves both polar and non-polar compounds and does not exchange with the amine and carboxylic acid protons.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of ¹³C.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (solid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Cleaning solvent (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition:

-

Collect the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and obtain information about the fragmentation pattern.

Materials:

-

This compound sample

-

Solvent (e.g., methanol, acetonitrile/water mixture)

-

Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)

-

For MALDI: a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid)

Procedure (using ESI-QTOF):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent mixture, often with a small amount of formic acid (0.1%) to promote ionization in positive ion mode.

-

Infusion or LC Introduction: Introduce the sample into the mass spectrometer either by direct infusion using a syringe pump or via a liquid chromatography (LC) system.

-

Ionization: The sample is ionized using an electrospray ionization (ESI) source. Set the ESI parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to optimal values for the analyte.

-

Mass Analysis:

-

Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

-

Set the mass range to scan for the expected molecular ion (e.g., m/z 100-500).

-

For fragmentation data (MS/MS), select the precursor ion of interest (e.g., m/z 216.1) in the quadrupole and subject it to collision-induced dissociation (CID) in the collision cell.

-

Scan for the resulting fragment ions in the time-of-flight (TOF) analyzer.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

-

Compare the observed accurate mass to the calculated exact mass of the compound to confirm its elemental composition.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or non-canonical amino acid.

References

- 1. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-(2-Naphthyl)-D-alanine; LC-ESI-QTOF; MS; POSITIVE - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 6. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(2-Naphthyl)-D-alanine (Unusual amino acid) [glschina.com]

- 8. Structural origins of altered spectroscopic properties upon ligand binding in proteins containing a fluorescent non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(2-Naphthyl)-D-alanine(76985-09-6) 1H NMR spectrum [chemicalbook.com]

- 10. D-3-(2-Naphthyl)alanine | C13H13NO2 | CID 2733661 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Advantage: A Technical Guide to the Biological Significance of D-Amino Acids in Peptides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of peptide-based therapeutics and biological research, the incorporation of D-amino acids represents a pivotal strategy for overcoming key limitations of their naturally occurring L-amino acid counterparts. This guide delves into the profound biological significance of D-amino acids within peptides, offering a comprehensive overview of their natural roles, the transformative advantages they confer in drug development, and the experimental methodologies crucial for their study. By providing a technical exploration of their enhanced stability, modulated bioactivity, and impact on peptide conformation, this document serves as an essential resource for professionals seeking to harness the unique properties of D-amino acids in their research and development endeavors.

Introduction: Beyond the Canonical Twenty

For decades, the central dogma of molecular biology has emphasized the exclusive use of L-amino acids in ribosomal protein synthesis. However, a growing body of evidence has unveiled the significant, albeit less common, presence and function of D-amino acids in a variety of biological systems.[1] These stereoisomers, once considered biological anomalies, are now recognized as key players in diverse physiological processes and as powerful tools in the design of novel peptide-based drugs.[2][3] The primary advantage conferred by the inclusion of D-amino acids is a dramatic increase in peptide stability against enzymatic degradation, a critical hurdle in the therapeutic application of peptides.[4][5] This guide will explore the multifaceted biological significance of D-amino acids in peptides, from their natural occurrence to their strategic implementation in modern medicine.

Natural Occurrence and Physiological Roles of D-Amino Acid-Containing Peptides

D-amino acids are not merely laboratory curiosities; they are found in a wide array of organisms, from bacteria to humans, where they perform essential biological functions.

In Bacteria: D-amino acids, particularly D-alanine and D-glutamic acid, are integral components of the peptidoglycan cell walls of bacteria.[6][7] Their presence provides structural integrity and, crucially, resistance to degradation by proteases that are stereospecific for L-amino acids.[7] This inherent defense mechanism in bacteria has inspired the development of antimicrobial peptides.

In Venom and Toxins: The venoms of various animals, including cone snails and spiders, contain peptides rich in D-amino acids.[6][8] These D-amino acids contribute to the peptides' potency and stability, allowing them to effectively target ion channels and receptors in their prey.[8]

In the Nervous System: In mammals, free D-serine and D-aspartate act as important signaling molecules in the central nervous system.[9][10] D-serine, in particular, is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity, learning, and memory.[9][11] The signaling pathway of D-serine at a glutamatergic synapse is a key area of neurobiological research.

D-Serine Signaling at the NMDA Receptor

D-serine plays a critical role in the activation of NMDA receptors, which are essential for excitatory neurotransmission. The following diagram illustrates the key components and steps in this signaling pathway.

Advantages of D-Amino Acids in Peptide Drug Development